N,2-di(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
“N,2-di(pyridin-4-yl)quinoline-4-carboxamide” is a pincer-type compound . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .
Synthesis Analysis
The synthesis of this compound involves a catalyst-free synthesis process . The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis
The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis
The reaction proceeds through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .Physical and Chemical Properties Analysis
The compound features strong N–H⋯O hydrogen bonds . The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .Scientific Research Applications
Coordination Chemistry and Metal Complex Formation
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides have been synthesized, featuring structures that contain five nitrogen atoms capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds are studied for their potential in targeted delivery of nitric oxide (NO) to biological sites such as tumors, where NO is released upon irradiation with long-wavelength light (Yang et al., 2017).
Anticancer Research
Carboxamide palladium(II) complexes derived from N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and similar compounds have been synthesized and characterized. These complexes demonstrate significant in vitro cytotoxic activities against various cancer cell lines, showcasing the potential of carboxamide derivatives in cancer treatment (Omondi et al., 2021).
Inhibition of ATM Kinase for Cancer Therapy
A series of 3-quinoline carboxamides has been discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating efficacy in disease models. These findings highlight the therapeutic potential of quinoline carboxamides in cancer treatment through ATM kinase inhibition (Degorce et al., 2016).
Sensing and Material Science
N-methylated derivatives of N,N'-bis(quinolyl)pyridine-2,6-dicarboxamide have been studied for their fluorescent quenching by anions in water, demonstrating the potential of these compounds in sensing applications. The research shows how the structure and electronic properties of these compounds can be exploited in the development of new sensors and materials (Dorazco‐González et al., 2014).
Corrosion Inhibition
Studies on carboxamide ligands, including N-(quinolin-8-yl) quinoline-2-carboxamide, have explored their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This research contributes to the development of new materials for corrosion protection, emphasizing the importance of molecular structure in designing effective inhibitors (Erami et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target transmembrane serine/threonine kinases .
Mode of Action
It is suggested that the compound may interact with its targets through a rare binding mode involving two pendant pyridyl rings .
Biochemical Pathways
Similar compounds have been known to inhibit collagen synthesis in various models .
Result of Action
Similar compounds have demonstrated good antibacterial and antifungal activities, and some have shown anticancer activity .
Action Environment
The structure of the compound suggests that it may form a molecular cleft that allows for interactions with its environment .
Properties
IUPAC Name |
N,2-dipyridin-4-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20(23-15-7-11-22-12-8-15)17-13-19(14-5-9-21-10-6-14)24-18-4-2-1-3-16(17)18/h1-13H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVPRYZOGAERKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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